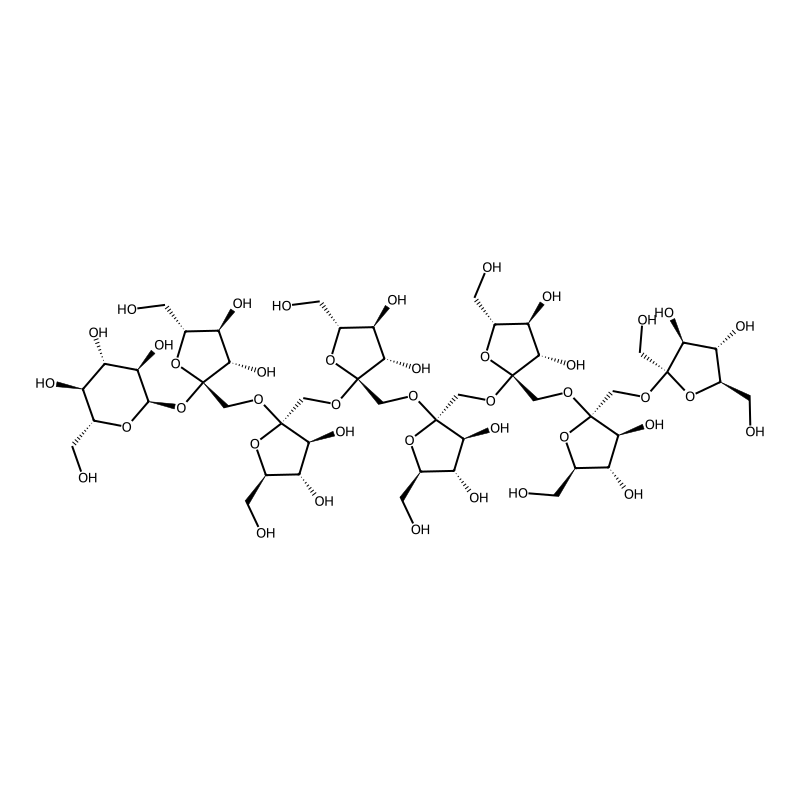Fructo-oligosaccharide DP8/GF7

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Fructo-oligosaccharide DP8/GF7 (FOS DP8/GF7) is a specific type of fructooligosaccharide (FOS) with a degree of polymerization (DP) of 8. This means it consists of a chain of eight fructose units linked together by beta-glycosidic bonds, with a single glucose unit at the non-reducing end []. FOS DP8/GF7 is primarily used as a research tool to investigate the potential health benefits and biological effects of specific FOS structures.
Prebiotic Potential
One of the main areas of research for FOS DP8/GF7 is its potential as a prebiotic. Prebiotics are non-digestible carbohydrates that promote the growth of beneficial bacteria in the gut. FOS are known to have prebiotic properties, and studies suggest that FOS DP8/GF7 may be particularly effective in this role []. Researchers are investigating how FOS DP8/GF7 influences gut microbiota composition and function, potentially impacting digestive health, immune function, and overall well-being.
Fructo-oligosaccharide DP8/GF7 is a specific type of fructo-oligosaccharide, characterized by its unique chain length and composition. It consists of eight fructose units linked by β(2→1) bonds, making it a non-digestible carbohydrate that serves as a prebiotic. Its chemical formula is and it has a molecular weight of 1315.14 g/mol, with the CAS number 62512-21-4. This compound is primarily derived from plant sources, particularly from the inulin-type fructans found in various vegetables and fruits, and is known for its potential health benefits, including promoting gut health and enhancing the growth of beneficial gut bacteria .
- Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed into simpler sugars, such as fructose and glucose.
- Maillard Reaction: It can react with amino acids to form complex flavor compounds, which are significant in food chemistry.
- Fermentation: This oligosaccharide can be fermented by gut microbiota, leading to the production of short-chain fatty acids, which are beneficial for colon health.
The synthesis of Fructo-oligosaccharide DP8/GF7 can be achieved through various methods:
- Enzymatic Synthesis: Using fructosyltransferases from microbial sources to catalyze the transfer of fructosyl units from sucrose or inulin.
- Chemical Synthesis: Although less common due to complexity, chemical methods can involve the selective glycosylation of fructose units.
- Extraction from Natural Sources: Isolation from plants that naturally produce high levels of fructooligosaccharides, such as chicory root or Jerusalem artichoke .
Fructo-oligosaccharide DP8/GF7 has diverse applications across various fields:
- Food Industry: Used as a sweetener and texturizer in low-calorie foods and beverages.
- Nutraceuticals: Incorporated into dietary supplements for its prebiotic properties.
- Pharmaceuticals: Explored for potential therapeutic roles in gut health and metabolic diseases.
- Animal Feed: Added to improve gut health in livestock and pets .
Fructo-oligosaccharide DP8/GF7 can be compared with several similar compounds:
| Compound Name | Chain Length | Unique Features |
|---|---|---|
| Inulin | Variable | Soluble fiber; varies in chain length; prebiotic |
| Oligofructose | 2–10 units | Shorter chain; more soluble; sweeter taste |
| Galacto-oligosaccharides | Variable | Composed of galactose; enhances calcium absorption |
| Mannan-oligosaccharides | Variable | Derived from mannans; prebiotic effects |
Fructo-oligosaccharide DP8/GF7 is unique due to its specific chain length of eight fructose units, which provides distinct functional properties compared to these other oligosaccharides .








